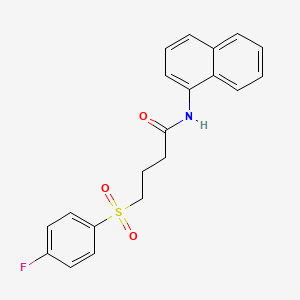
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide (FBNSB) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless solid which is soluble in organic solvents, and has a molecular weight of 374.4 g/mol. FBNSB is highly stable, and has been used as a reagent in organic synthesis. In addition, it has been studied for its ability to modulate the activity of various enzymes, and has been used in research related to drug development, biochemistry, and physiology.
科学研究应用
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, and has been studied for its ability to modulate the activity of various enzymes. In addition, this compound has been studied for its ability to bind to certain proteins, and has been used in research related to drug development, biochemistry, and physiology.
作用机制
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been shown to bind to certain proteins, such as the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K). This binding occurs through the formation of a covalent bond between the sulfonyl group of this compound and the active site of the enzyme. This covalent bond is essential for the activity of the enzyme, and is responsible for the modulation of its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as PIP5K, and has been shown to inhibit the activity of certain proteins. In addition, this compound has been studied for its ability to bind to certain proteins, and has been used in research related to drug development, biochemistry, and physiology.
实验室实验的优点和局限性
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several advantages for use in laboratory experiments. It is highly stable, and has been used as a reagent in organic synthesis. In addition, it is soluble in organic solvents, and has been studied for its ability to modulate the activity of various enzymes. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound, and therefore must be synthesized in the lab. In addition, it is a relatively expensive reagent, and the reaction of FBSCl with N-naphthalen-1-ylbutanamide requires the use of an aluminum chloride catalyst.
未来方向
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has potential applications in a variety of scientific research fields. Further research could be conducted to explore the potential of this compound in drug development and biochemistry. In addition, the ability of this compound to bind to certain proteins could be studied further, in order to gain a better understanding of its mechanism of action. Finally, further research could be conducted to explore the potential of this compound in other areas, such as biotechnology and nanotechnology.
合成方法
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can be synthesized by a process known as Friedel-Crafts alkylation. This involves the reaction of 4-fluorobenzenesulfonyl chloride (FBSCl) with N-naphthalen-1-ylbutanamide in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a solvent such as dichloromethane, and yields a product of the desired purity.
属性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHHWWMZOVGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6507146.png)
![2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide](/img/structure/B6507148.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507154.png)
![1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea](/img/structure/B6507164.png)
![3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea](/img/structure/B6507178.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6507182.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B6507187.png)
![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyridazine](/img/structure/B6507192.png)
![3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea](/img/structure/B6507209.png)
![1-benzyl-3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507214.png)
![5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6507221.png)
![2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide](/img/structure/B6507224.png)
![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6507230.png)
![4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B6507242.png)